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(R)-2-Aminoheptanedioic acid

Antibacterial target validation Lysine biosynthesis inhibition Chiral discrimination

Bacterial cell-wall biosynthesis research demands enantiopure D-2-aminopimelic acid - racemic material confounds enzyme kinetics and cripples biotransformation yields. (R)-2-Aminoheptanedioic acid (CAS 32224-57-0) resolves this: • D-enantiomer acts as weak DapD inhibitor (IC50 >20 mM) while L-form is a substrate (KM 7.0 mM) • Exclusive substrate for engineered DAPDC variants (KM 0.32 mM, kcat 0.2 s⁻¹); L-enantiomer not turned over • Binding mode confirmed by PaDapD co-crystal structure (PDB 3R5A). Supplied at ≥95% purity for inhibitor design, biotransformation, and metabolomics standards.

Molecular Formula C7H13NO4
Molecular Weight 175.18 g/mol
CAS No. 32224-57-0
Cat. No. B1609546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Aminoheptanedioic acid
CAS32224-57-0
Molecular FormulaC7H13NO4
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC(CCC(=O)O)CC(C(=O)O)N
InChIInChI=1S/C7H13NO4/c8-5(7(11)12)3-1-2-4-6(9)10/h5H,1-4,8H2,(H,9,10)(H,11,12)/t5-/m1/s1
InChIKeyJUQLUIFNNFIIKC-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Aminoheptanedioic Acid – Chiral Building Block & Enzyme Profiles


(R)-2-Aminoheptanedioic acid (D-2-aminopimelic acid, D-2-APA) is a non-proteinogenic D-alpha-amino acid belonging to the aminodicarboxylic acid series. It is the R-enantiomer of 2-aminopimelic acid, a seven-carbon-chain homolog of glutamic acid . Unlike typical L-amino acids, the D-configuration confers distinct enzyme recognition properties: it acts as a weak inhibitor rather than a substrate for certain bacterial cell-wall biosynthetic enzymes, and it is the exclusive enantiomer recognized by engineered diaminopimelate decarboxylase variants designed for 6-aminocaproic acid production .

1
Workflow Chiral building block for enzyme recognition studies
2
Selection DapD inhibitor scaffold (non-substrate) for binding site mapping
3
Use Context Engineered DAPDC substrate for biocatalytic 6-aminocaproic acid production

Why (R)-2-Aminoheptanedioic Acid Cannot Be Replaced


Simple substitution of (R)-2-aminoheptanedioic acid with its S-enantiomer, or with shorter dicarboxylic amino acids such as 2-aminoadipic acid, fails in systems where both stereochemistry at the alpha-carbon and the precise seven-carbon backbone are critical for molecular recognition. The L-enantiomer is actively processed as a substrate by bacterial succinyltransferase DapD (KM 7.0 mM), while the D-enantiomer is rejected as a substrate and acts only as a weak inhibitor (IC50 > 20 mM) . Conversely, when decarboxylation activity is required, only the D-enantiomer is recognized by engineered diaminopimelate decarboxylase variants, while the L-form is not turned over . Chain-length is equally unforgiving: the six-carbon 2-aminoadipic acid is not accepted as a substrate by DapD, indicating that the seven-carbon chain of (R)-2-aminoheptanedioic acid is essential for binding in this class of enzymes .

Target
R-enantiomer (weak inhibitor)
Substitute
S-enantiomer (substrate)
Risk Chiral center switch alters substrate recognition; inhibitor profile may be lost
Target
Seven-carbon backbone (R-APA)
Substitute
C6 analog (2-aminoadipic acid)
Risk Shorter chain length abolishes active-site binding; may not support pathway studies

(R)-2-Aminoheptanedioic Acid Quantitative Selectivity Data


DapD Enantioselectivity: Weak Inhibitor vs. Substrate

In a direct enzyme assay, Pseudomonas aeruginosa tetrahydrodipicolinate N-succinyltransferase (PaDapD) processed the L-enantiomer (2S) of 2-aminopimelic acid as a competent substrate with a KM of 7.0 mM and a Vmax of 105 µmol/min. In contrast, the R-enantiomer (2R)-2-aminoheptanedioic acid was not accepted as a substrate and functioned exclusively as a very weak inhibitor, displaying an IC50 greater than 20 mM . This represents a >2.8-fold change in functional interaction just by switching the chiral center.

DapD enantioselectivity
Head-to-head
IC50 >20 mM (R)
vs KM 7.0 mM (S)
Supports chiral discrimination studies for antibacterial target
>2.8-fold change in functional interaction
Antibacterial target validation Lysine biosynthesis inhibition Chiral discrimination

DapD Chain-Length Specificity: Seven-Carbon Requirement

When a panel of amino acids structurally similar to 2-aminopimelate were tested on PaDapD, the six-carbon analog α-aminoadipic acid showed no catalytic activity, alongside L-lysine, L-glutamate, and L-glutamine. Activity was observed exclusively with the seven-carbon 2-aminopimelate skeleton . This establishes that (R)-2-aminoheptanedioic acid possesses a non-redundant chain length for active-site engagement, distinguishing it from the shorter 2-aminoadipic acid and the longer 2-aminosuberic acid, neither of which are naturally recognized by this therapeutically relevant enzyme.

Chain-length specificity
Class-level
Seven-carbon chain only;
C6 analog inactive
Chain-length requirement for active-site engagement
Based on PaDapD substrate screening panel
Substrate specificity Aminodicarboxylic acid profiling Antibacterial target screening

Engineered DAPDC: Exclusive D-Enantiomer Decarboxylation

A thermostable diaminopimelate decarboxylase variant (E315T) from Thermotoga maritima was engineered to decarboxylate 2-aminopimelic acid, yielding the nylon-6 building block 6-aminocaproic acid. When presented with a racemic mixture, the E315T mutant exclusively decarboxylated the D-enantiomer (R)-2-aminoheptanedioic acid, retaining full stereopreference for the D-configuration, while the L-enantiomer was not converted . Kinetic characterization revealed a KM of 0.32 mM and a kcat of 0.2 s−1 for the mutant with the D-enantiomer, representing a 2.6-fold higher kcat than the wild-type enzyme with its natural substrate meso-DAP (kcat 0.075 s−1) .

Engineered DAPDC
Head-to-head
KM 0.32 mM
kcat 0.2 s⁻¹
D-enantiomer required for biocatalytic turnover
2.6-fold higher kcat vs wild-type with native substrate
Biocatalysis Nylon-6 precursor synthesis D-amino acid processing

Plant Auxin Mimicry: R-Enantiomer Lacks Activity

In a phenotypic screening across multiple plant species, L-2-aminopimelic acid was identified as a bioactive compound that induces lateral root formation by mimicking the natural auxin hormone, acting through the ARF7/ARF19 signaling pathway . The study explicitly confirmed that the bioactive form is the L-stereoisomer, and no comparable root growth promotion is reported for the D-enantiomer . While a dedicated quantitative dose–response curve for (R)-2-aminoheptanedioic acid in the same assay system is not provided in the source, the absence of activity indicates a functional divergence that sets the R-enantiomer apart for applications where inadvertent hormonal effects must be avoided.

Plant auxin mimicry
Class-level
No auxin-like activity reported for R-enantiomer
Supports use as negative control for auxin studies
L-enantiomer induces lateral root formation
Plant growth regulation Chemical biology Enantioselective bioactivity

Key Applications for (R)-2-Aminoheptanedioic Acid


Diaminopimelate Pathway Inhibitor Scaffold

Teams targeting the diaminopimelate/lysine biosynthetic pathway in Pseudomonas aeruginosa or other Gram-negative pathogens can utilize (R)-2-aminoheptanedioic acid as a defined starting point for structure-based inhibitor design. The compound binds to PaDapD (confirmed by co-crystal structure PDB 3R5A ) but with an IC50 > 20 mM, providing a scaffold that can be optimized for potency while retaining the non-substrate character that avoids metabolic diversion seen with the L-enantiomer . This distinction is critical for selective pressure against bacterial cell-wall synthesis without interference from host metabolism.

Biocatalytic Nylon-6 Precursor Production via D-Enantiomer

Industrial biotransformation efforts that employ engineered diaminopimelate decarboxylase variants (e.g., E315T from Thermotoga maritima) require the optically pure (R)-2-aminoheptanedioic acid as substrate, since the enzyme variant exclusively decarboxylates the D-enantiomer with a KM of 0.32 mM and a kcat of 0.2 s−1 . Procurement of racemic material is not a viable cost-saving measure in this application, as the L-enantiomer would remain unconverted, reducing yield and complicating purification.

Chiral Standard for D-Amino Acid Metabolomics

In metabolomics studies of plant species (e.g., Asplenium unilaterale) where D-2-aminopimelic acid has been identified as a free metabolite , the pure R-enantiomer serves as an essential analytical standard. Its absence of auxin-mimicry activity further ensures that when used as an exogenous supplement in plant media, it does not confound phenotypic readouts, unlike the L-enantiomer which potently induces lateral root formation.

Enantioselectivity Probe for Enzyme Studies

Biochemists investigating the stereochemical requirements of PLP-dependent decarboxylases or acyltransferases can use the distinct, quantifiably different behaviors of (R)- and (S)-2-aminoheptanedioic acid to define active-site enantioselection. The R-form's role as a weak inhibitor of DapD (IC50 > 20 mM vs. KM 7.0 mM for the S-form ) and its exclusive decarboxylation by engineered DAPDC variants provide two orthogonal readouts for chiral discrimination in these enzyme families.

Application
Selection Property
Validation Focus
Diaminopimelate pathway inhibition studies
Chiral scaffold for DapD binding
Enantioselective inhibition profiling
Biocatalytic 6-aminocaproic acid production
D-enantiomer-specific decarboxylase substrate
Stereochemical conversion efficiency
D-amino acid metabolomics standard
Non-auxinic chiral reference
Plant phenotype interference control
Enzyme enantioselectivity probe
Defined chiral discrimination readouts
Active-site enantioselection validation
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